molecular formula C17H19NO2 B1391327 3-(4-Phenoxyphenoxy)piperidine CAS No. 946681-18-1

3-(4-Phenoxyphenoxy)piperidine

Cat. No. B1391327
M. Wt: 269.34 g/mol
InChI Key: JLOHZNPPAVOVTQ-UHFFFAOYSA-N
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Description

“3-(4-Phenoxyphenoxy)piperidine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, a study by Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Histamine H3 Antagonists :

    • 3-(4-Phenoxyphenoxy)piperidine derivatives have been identified as potent histamine H3 antagonists. These compounds are conformationally restricted versions of the 3-amino-1-propanol moiety common to non-imidazole histamine H3 ligands. One compound demonstrated in vivo efficacy in a rat model of wakefulness (Dvorak et al., 2005).
  • Radiolabeled Probes for σ Receptors :

    • Halogenated 4-(phenoxymethyl)piperidines, related to 3-(4-Phenoxyphenoxy)piperidine, were synthesized as potential δ receptor ligands. One such compound, labeled with 123I, showed high uptake in rat brain regions known to possess σ receptors, suggesting potential for in vivo tomographic studies (Waterhouse et al., 1997).
  • Opioid Antagonists :

    • N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, structurally related to 3-(4-Phenoxyphenoxy)piperidine, were found to be potent opioid antagonists. These compounds were highly selective for peripheral opioid receptors, making them potential candidates for treating gastrointestinal motility disorders (Zimmerman et al., 1994).
  • Molecular Determinants for Mu Recognition :

    • Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, closely related to 3-(4-Phenoxyphenoxy)piperidine, has provided insights into the bioactive conformation of these mu-opioid receptor antagonists. This understanding aids in identifying the structural features affecting ligand binding and mu recognition (Le Bourdonnec et al., 2006).
  • Synthesis of Trans-3,4-Disubstituted Piperidines :

    • The stereoselective synthesis of trans-3,4-disubstituted piperidines, which include 3-(4-Phenoxyphenoxy)piperidine structures, is crucial in creating compounds like (-)-paroxetine, a widely used antidepressant. This research highlights new methodologies for synthesizing such compounds (Risi et al., 2008).
  • Micro-selective Opioid Antagonists :

    • The development of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines, structurally similar to 3-(4-Phenoxyphenoxy)piperidine, led to novel micro opioid receptor antagonists. These compounds showed high affinity and selectivity for opioid receptors, offering potential for new therapeutic agents (Le Bourdonnec et al., 2003).

Safety And Hazards

While specific safety and hazards information for “3-(4-Phenoxyphenoxy)piperidine” was not found, general safety measures for handling piperidine include avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests a promising future direction for the research and development of “3-(4-Phenoxyphenoxy)piperidine” and other piperidine derivatives.

properties

IUPAC Name

3-(4-phenoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHZNPPAVOVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663035
Record name 3-(4-Phenoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenoxyphenoxy)piperidine

CAS RN

946681-18-1
Record name 3-(4-Phenoxyphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946681-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Phenoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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